![molecular formula C16H14Cl2FNO B12583594 Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- CAS No. 289717-50-6](/img/structure/B12583594.png)
Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- is a complex organic compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-dichlorophenoxy and a 5-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- typically involves the reaction of 3,4-dichlorophenol with 5-fluoro-2-nitrobenzene under specific conditions to form the intermediate compound. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to form the final pyrrolidine derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality compounds .
化学反応の分析
Types of Reactions
Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .
科学的研究の応用
Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Pyrrolidine-2,3-diones: These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities.
Pyrrolizines: Another class of compounds with a similar core structure but distinct chemical properties and applications.
Uniqueness
Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
289717-50-6 |
|---|---|
分子式 |
C16H14Cl2FNO |
分子量 |
326.2 g/mol |
IUPAC名 |
2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]pyrrolidine |
InChI |
InChI=1S/C16H14Cl2FNO/c17-13-5-4-11(9-14(13)18)21-16-6-3-10(19)8-12(16)15-2-1-7-20-15/h3-6,8-9,15,20H,1-2,7H2 |
InChIキー |
XQFSLGJDGVQPGP-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)OC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4h-Pyrrolo[1,2-a]thieno[3,2-d]imidazole](/img/structure/B12583518.png)
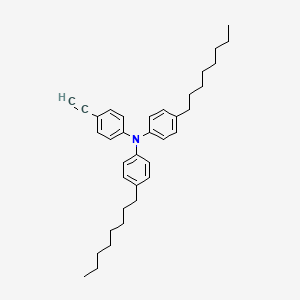
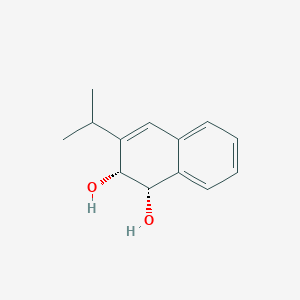
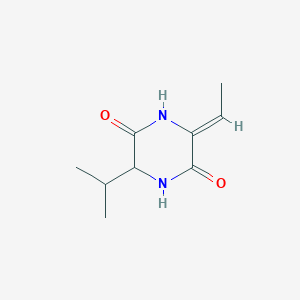
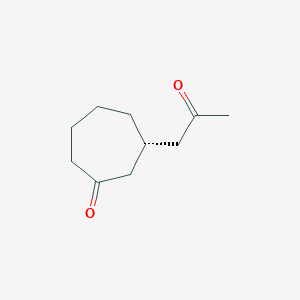
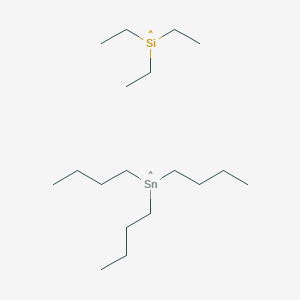
![8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12583555.png)


![1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-](/img/structure/B12583598.png)
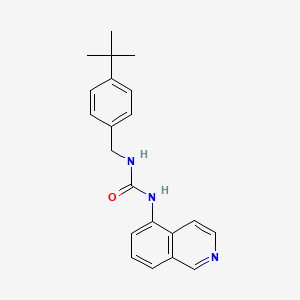
![Acetamide,N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583601.png)
![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12583606.png)
![4-[3-(3-aminopropyl)-2-oxobenzimidazol-1-yl]-N-benzhydrylpiperidine-1-carbothioamide](/img/structure/B12583609.png)
